molecular formula C24H18F3N3O3 B2923776 2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903281-16-3

2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2923776
CAS No.: 903281-16-3
M. Wt: 453.421
InChI Key: NHKUAWJRLIBMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 3-methoxybenzoyl group at position 3 and a 3-(trifluoromethyl)phenyl moiety at the N-position. The 3-methoxybenzoyl group contributes electron-donating properties, while the trifluoromethylphenyl group introduces strong electron-withdrawing effects, likely enhancing metabolic stability and binding specificity .

Properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3/c1-33-17-9-4-6-14(12-17)22(31)21-20(28)19(18-10-2-3-11-30(18)21)23(32)29-16-8-5-7-15(13-16)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKUAWJRLIBMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Indolizine Carboxamide Derivatives

Compound Name Position 3 Substituent N-Substituent Molecular Weight Key Features
Target Compound 3-methoxybenzoyl 3-(trifluoromethyl)phenyl Not Provided Electron-donating (OMe) + Strong EWG (CF₃)
2-Amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)-1-indolizinecarboxamide 3-nitrobenzoyl 2-chlorophenyl 419.865 Strong EWG (NO₂) + Moderate EWG (Cl)
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-methoxybenzoyl 2-chlorophenyl 419.865 Electron-donating (OMe) + Moderate EWG (Cl)
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitrobenzoyl 4-ethylphenyl 428.44 Strong EWG (NO₂) + Electron-donating (Et)

Abbreviations : EWG = Electron-Withdrawing Group; OMe = Methoxy; CF₃ = Trifluoromethyl.

Key Observations

The 4-methoxybenzoyl isomer in demonstrates how positional changes (3- vs. 4-methoxy) could alter molecular geometry and receptor binding.

N-Substituents: The 3-(trifluoromethyl)phenyl group in the target compound offers superior lipophilicity and resistance to oxidative metabolism compared to 2-chlorophenyl () or 4-ethylphenyl (). The CF₃ group’s strong inductive effect may also improve binding affinity in hydrophobic pockets.

Therapeutic Implications: Compounds with 3-nitrobenzoyl groups () are more likely to act as electrophilic warheads in covalent inhibitors, whereas the target compound’s 3-methoxybenzoyl group suggests non-covalent interactions (e.g., kinase inhibitors).

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